molecular formula C5H11NO2S B1676389 Methionine CAS No. 63-68-3

Methionine

Cat. No. B1676389
CAS RN: 63-68-3
M. Wt: 149.21 g/mol
InChI Key: FFEARJCKVFRZRR-BYPYZUCNSA-N
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Description

Methionine is an essential amino acid that plays a crucial role in the human body. It is one of the building blocks of proteins and is involved in various biochemical processes . Methionine is an essential amino acid which contains sulphur and has the ability to ‘donate’ part of its structure to other molecules, thus altering them . It is therefore called a 'methyl donor’ .


Synthesis Analysis

Methionine cannot be synthesized by the body and must therefore be obtained through dietary sources . Phylogenetic analysis of methionine synthesis genes from Thalassiosira pseudonana provides an insight into the localization and organization of the sulfur metabolism pathways .


Molecular Structure Analysis

Methionine has a molecular formula of C5H11NO2S and a molecular weight of 149.21 g/mol . It is a white, crystalline substance, solid at room temperature .


Chemical Reactions Analysis

Methionine plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . Redox-based reagents for chemoselective methionine bioconjugation have been developed, enabling precise addition of payloads to proteins .


Physical And Chemical Properties Analysis

Methionine is a white, crystalline substance, solid at room temperature. It is slightly soluble in water and insoluble in ethanol. Its point of fusion is 281-283°C .

Scientific Research Applications

Brain Tumor Imaging

  • 11C-Methionine PET Imaging : Methionine is used as an amino acid tracer in PET imaging for brain tumors. It provides a high detection rate and good lesion delineation in cerebral gliomas. This technique is beneficial for diagnosing primary brain tumors, assessing tumor extent, and differentiating between tumor recurrence and radiation necrosis (Glaudemans et al., 2013).

Methionine Production and Applications

  • Fermentation Processes : Methionine's production through fermentation, particularly from natural biological sources, has been critically reviewed. It's used in feed, food, pharmacy, and medicine, with the highest l-methionine concentration from natural sources reaching 35 g/L using genetically modified Escherichia coli (Willke, 2014).

Metabolic and Health Implications

  • Role in Sulfur Metabolism : Methionine plays a critical role in sulfur metabolism. It's involved in the synthesis of S-adenosylmethionine, remethylation of homocysteine, and transsulfuration pathways. Alterations in methionine metabolism are linked to diseases like cancer, anemia, and neurodegenerative diseases (Korendyaseva et al., 2008).

Biomedical Applications

  • Cancer Treatment and Diagnosis : Methionine, due to its unique structural characteristics and disordered metabolic state in tumor cells, has significant applications in cancer treatment and diagnosis. It's also noted for treating liver diseases through its metabolic derivative, S-adenosylmethionine (Liu et al., 2021).

Methionine in Disease Prevention

  • Oxidative Stress and Disease Prevention : Methionine is involved in lipid metabolism, activation of antioxidant enzymes, and biosynthesis of glutathione to counteract oxidative stress. Its restriction can prevent DNA damage and carcinogenic processes, potentially averting diseases like arterial, neuropsychiatric, and neurodegenerative diseases (Martínez et al., 2017).

Methionine Dependency in Cancer

  • Cancer Growth Control : Methionine dependency in cancer cells is a critical area of study. Methionine restriction may inhibit cancer growth and extend a healthy life-span. Vegan diets, low in methionine, may be a beneficial nutritional strategy in cancer control (Cavuoto & Fenech, 2012).

Methionine Transporters in Microbial Production

  • Microbial Methionine Transporters : The export of methionine through microbial methionine transporters has been optimized for sustainable production. These transporters, identified from different species, have applications beyond methionine production, including synthetic biology systems (Mohany et al., 2021).

Methionine in Neurodegenerative Disease

  • Parkinson’s Disease Model : Methionine has shown preventive effects against oxidative stress and mitochondrial dysfunction in an in vitro model of Parkinson’s disease. It suggests that an L-methionine-enriched diet could protect neurons from oxidative imbalance and mitochondrial dysfunction, thus preventing neurodegenerative processes (Catanesi et al., 2021).

Future Directions

Recent studies have begun to investigate the molecular and cellular mechanisms that underlie the interaction between nutrition, methionine metabolism, and effects on health and cancer . There are also ongoing studies on the role of methionine in enabling Tregs survival .

properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
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InChI Key

FFEARJCKVFRZRR-BYPYZUCNSA-N
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Canonical SMILES

CSCCC(C(=O)O)N
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Isomeric SMILES

CSCC[C@@H](C(=O)O)N
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Molecular Formula

C5H11NO2S
Record name L-METHIONINE
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Related CAS

26062-47-5
Record name L-Methionine homopolymer
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DSSTOX Substance ID

DTXSID5040548
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Molecular Weight

149.21 g/mol
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Physical Description

Minute hexagonal plates from dilute alcohol. (NTP, 1992), Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid
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Boiling Point

sublimes at 367 °F (NTP, 1992), 181 °C (decomposes)
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Solubility

Soluble (NTP, 1992), Soluble in water but the crystals are somewhat water-repellant at first, Soluble in warm dilute alcohol; insoluble in absolute alcohol, ether, petroleum ether, benzene, acetone, Slightly soluble in acetic acid, In water, 56.6 g/L at 25 °C, 56.6 mg/mL
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Density

1.178 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.00000052 [mmHg]
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Mechanism of Action

The mechanism of the possible anti-hepatotoxic activity of L-methionine is not entirely clear. It is thought that metabolism of high doses of acetaminophen in the liver lead to decreased levels of hepatic glutathione and increased oxidative stress. L-methionine is a precursor to L-cysteine. L-cysteine itself may have antioxidant activity. L-cysteine is also a precursor to the antioxidant glutathione. Antioxidant activity of L-methionine and metabolites of L-methionine appear to account for its possible anti-hepatotoxic activity. Recent research suggests that methionine itself has free-radical scavenging activity by virtue of its sulfur, as well as its chelating ability., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/, Methionine dependence, the inability of cells to grow when the amino acid methionine is replaced in culture medium by its metabolic precursor homocysteine, is characteristic of many cancer cell lines and some tumors in situ. Most cell lines proliferate normally under these conditions. The methionine dependent tumorigenic human melanoma cell line MeWo-LC1 was derived from the methionine independent non-tumorigenic line, MeWo. MeWo-LC1 has a cellular phenotype identical to that of cells from patients with the cblC inborn error of cobalamin metabolism, with decreased synthesis of cobalamin coenzymes and decreased activity of the cobalamin-dependent enzymes methionine synthase and methylmalonylCoA mutase. Inability of cblC cells to complement the defect in MeWo-LC1 suggested that it was caused by decreased activity of the MMACHC gene. However, no potentially disease causing mutations were detected in the coding sequence of MMACHC in MeWo-LC1. No MMACHC expression was detected in MeWo-LC1 by quantitative or non-quantitative PCR. There was virtually complete methylation of a CpG island at the 5'-end of the MMACHC gene in MeWo-LC1, consistent with inactivation of the gene by methylation. The CpG island was partially methylated (30-45%) in MeWo and only lightly methylated (2-11%) in control fibroblasts. Infection of MeWo-LC1 with wild type MMACHC resulted in correction of the defect in cobalamin metabolism and restoration of the ability of cells to grow in medium containing homocysteine. /It was concluded/ that epigenetic inactivation of the MMACHC gene is responsible for methionine dependence in MeWo-LC1.
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Product Name

Methionine

Color/Form

Minute hexagonal plates from dilute alcohol, Colorless or white, lustrous plates or as white, crystalline powder

CAS RN

63-68-3, 3654-96-4, 58576-49-1
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Melting Point

536 to 540 °F decomposes 541.4-543.2 °F (NTP, 1992), 280-282 °C (decomposes, sealed capillary), 284 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methionine
Reactant of Route 2
Methionine
Reactant of Route 3
Methionine
Reactant of Route 4
Methionine
Reactant of Route 5
Methionine
Reactant of Route 6
Reactant of Route 6
Methionine

Citations

For This Compound
1,900,000
Citations
F Sherman, JW Stewart, S Tsunasawa - Bioessays, 1985 - Wiley Online Library
… Methionine aminopeptidases with … methionine when they precede certain amino acids, with a specijicity that appears to be determined mainly by the residue adjacent to the methionine …
Number of citations: 377 onlinelibrary.wiley.com
JD Finkelstein - The Journal of nutritional biochemistry, 1990 - Elsevier
… a transition from methionine conservation to methionine catabolism. Conversely, methionine … are increased by either methionine restriction or by methionine supplementation. 54 The …
Number of citations: 712 www.sciencedirect.com
ER Hondorp, RG Matthews - EcoSal plus, 2006 - Am Soc Microbiol
… to methionine biosynthesis, namely the conversion of homoserine to methionine. The past decade has provided a wealth of information concerning the details of methionine metabolism …
Number of citations: 28 journals.asm.org
JD Finkelstein, JJ Martin - Journal of Biological Chemistry, 1986 - ASBMB
… dietary methionine on the metabolites and enzymes of methionine metabolism … methionine and of S-adenosylmethionine and methionine only when the diet contained 3.0% methionine…
Number of citations: 423 www.jbc.org
T Willke - Applied microbiology and biotechnology, 2014 - Springer
… about several attempts to contribute methionine (Met) to the … Analytical methods for the determination of methionine are … no more than 5 g/L methionine are achievable without using …
Number of citations: 170 link.springer.com
PJ Garlick - The Journal of nutrition, 2006 - academic.oup.com
… These effects of methionine on homocysteine and vascular function are … , methionine intakes of 2–5 times normal resulted in impaired growth and extremely high plasma methionine …
Number of citations: 159 academic.oup.com
JT Brosnan, ME Brosnan, RFP Bertolo, JA Brunton - Livestock Science, 2007 - Elsevier
… are susceptible to oxidation to methionine sulfoxide. These may be reduced back to methionine by methionine sulfoxide reductase. Methionine's principal metabolic function lies in its …
Number of citations: 141 www.sciencedirect.com
JM Mato, ML Martinez-Chantar, SC Lu - Annu. Rev. Nutr., 2008 - annualreviews.org
… methionine, betaine, folate) produced fatty liver and that long-term administration of diets deficient in choline and methionine … of key enzymes of methionine and folate metabolism and in …
Number of citations: 352 www.annualreviews.org
ER Stadtman, H Van Remmen, A Richardson… - … et Biophysica Acta (BBA …, 2005 - Elsevier
… Oxidation of methionine residues leads to the formation of both R- and S-stereoisomers of methionine sulfoxide (MetO) and most cells contain stereospecific methionine sulfoxide …
Number of citations: 469 www.sciencedirect.com
S Luo, RL Levine - The FASEB Journal, 2009 - ncbi.nlm.nih.gov
… To test this hypothesis directly, we replaced 40% of the methionine residues in Escherichia … of methionine is substituted by a methylene group (-CH2-). The intracellular free methionine …
Number of citations: 504 www.ncbi.nlm.nih.gov

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